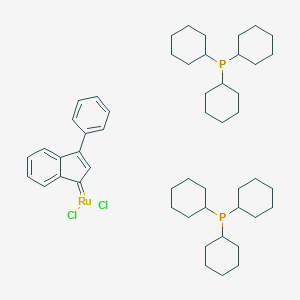

(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride

Description

Evolution of Ruthenium-Based Metathesis Catalysts

The development of well-defined ruthenium-based metathesis catalysts represents one of the most significant advancements in organometallic chemistry and catalysis over the past several decades. The journey began in the 1960s when ruthenium trichloride was discovered to catalyze olefin metathesis reactions, though these early catalysts were ill-defined and had limited applications. The first major breakthrough came in the early 1990s with the development of well-defined ruthenium alkylidene complexes.

Grubbs and colleagues reported the first well-defined ruthenium catalyst in 1992, prepared from RuCl₂(PPh₃)₄ and diphenylcyclopropene. This discovery paved the way for the synthesis of the first-generation Grubbs catalyst in 1995, which featured a benzylidene moiety and two phosphine ligands. The general structure of this catalyst, RuCl₂(=CHPh)(PCy₃)₂, demonstrated remarkable functional group tolerance and stability toward oxygen and moisture, properties that distinguished it from earlier catalysts based on titanium, tungsten, or molybdenum.

The early development of these catalysts was driven by the need for metathesis systems that could operate under mild conditions and tolerate various functional groups. As described by Trnka and Grubbs, "The potential of ruthenium catalysts for ROMP applications was reexamined" in the late 1980s, leading to significant advances in catalyst design. The evolution of ruthenium catalysts proceeded through several key stages:

- Early ill-defined catalysts (1960s-1980s): RuCl₃(hydrate) in protic solvents

- First well-defined complexes (early 1990s): Prepared from RuCl₂(PPh₃)₃ or RuCl₂(PPh₃)₄

- First-generation Grubbs catalysts (mid-1990s): RuCl₂(=CHPh)(PCy₃)₂

- Second-generation catalysts (late 1990s): Incorporation of N-heterocyclic carbene (NHC) ligands

- Hoveyda-Grubbs catalysts: Featuring chelating ether ligands

- Indenylidene catalysts: Alternative alkylidene moiety with enhanced thermal stability

This evolutionary pathway reflects the continuous effort to develop catalysts with improved activity, stability, and functional group tolerance. The introduction of strong σ-donor ligands, particularly N-heterocyclic carbenes, represented a major advancement in catalyst design. As noted by researchers, "The high activity of these catalysts is attributed to the strong σ-donation of the NHC ligand, which stabilizes the 14-electron active species during metathesis".

Discovery and Development of Indenylidene Complexes

The ruthenium indenylidene complexes emerged as an important variant in the family of ruthenium-based metathesis catalysts. The development of these complexes provided an alternative to the benzylidene-type catalysts, offering distinct advantages in terms of thermal stability and synthetic accessibility.

The 3-phenyl indenylidene complex was first conveniently obtained from RuCl₂(PPh₃)₄ and commercially available 3,3-diphenylpropyn-3-ol as the carbene precursor. The initial complex featured PPh₃ ligands, which were subsequently replaced by the better electron-donating PCy₃ ligands, affording the parent indenylidene complex [RuCl₂(PCy₃)₂(3-Ph-Ind)]. This methodology could also use RuCl₂(PPh₃)₃ as the ruthenium source, resulting in the same indenylidene complex.

The mechanism of formation involves an interesting rearrangement process. As described in the literature: "The initially formed ruthenium allenylidene complex leads by intramolecular rearrangement to the more stable indenylidene complex". This mechanistic understanding has guided the synthesis of further ruthenium indenylidene complexes with improved properties.

Researchers continued to refine the synthetic methodologies for preparing indenylidene complexes, developing direct and atom-economic approaches. One significant advancement was the use of alternative organic precursors, such as 1-(3,5-dimethoxyphenyl)-1-phenyl-prop-2-yn-1-ol, which led to the formation of active ruthenium indenylidene-ether complexes. These developments highlighted the importance of precursor design in catalyst synthesis.

The mechanistic studies of indenylidene complexes revealed interesting insights. Unlike the assumption that all ruthenium catalyst complexes follow the same mechanism, it was discovered that "not all indenylidene complexes followed the same mechanism, highlighting the importance of steric and electronic properties of so-called spectator ligands, and that there is no single mechanism for the Ru-based olefin metathesis reaction".

Table 1: Key Developments in Ruthenium Indenylidene Catalyst Synthesis

Position within the Grubbs-Type Catalyst Family

Ruthenium indenylidene complexes, including (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride, occupy a distinct position within the broader family of Grubbs-type catalysts. While they share the core ruthenium center and similar ligand environments with traditional Grubbs catalysts, the indenylidene moiety offers unique structural and electronic properties.

The first-generation Grubbs catalysts featured a benzylidene moiety (=CHPh) with two PCy₃ ligands. The this compound catalyst maintains the bis(tricyclohexylphosphine) ligand environment but replaces the benzylidene with an indenylidene group. This structural modification alters the electronic properties and stability of the catalyst.

The relationship between indenylidene complexes and other Grubbs-type catalysts can be understood in terms of their initiation mechanisms and catalytic performance. Mechanistic studies have shown that "second-generation catalysts initiate much more slowly than the first-generation ones, and that their enhanced activity is due to the fact that their affinity to coordinate an olefinic substrate in the presence of free phosphine is much greater than that of the first-generation systems".

Like their benzylidene counterparts, indenylidene complexes can be modified with N-heterocyclic carbene (NHC) ligands to create second-generation variants. As described in the literature: "The addition of 1,3-dimesitylimidazolin-2-ylidene to 3-phenylindenylidene complexes, in toluene at room temperature, leads to the high yield of complexes". These second-generation indenylidene catalysts exhibit improved catalytic properties while maintaining the enhanced thermal stability characteristic of the indenylidene architecture.

The classification of these catalysts within the Grubbs family can be visualized as follows:

Table 2: Classification of Ruthenium Olefin Metathesis Catalysts

| Generation | Benzylidene Type | Indenylidene Type | Key Features |

|---|---|---|---|

| First Generation | RuCl₂(=CHPh)(PCy₃)₂ | RuCl₂(3-Ph-Ind)(PCy₃)₂ | Two phosphine ligands, moderate activity, good functional group tolerance |

| Second Generation | RuCl₂(=CHPh)(NHC)(PCy₃) | RuCl₂(3-Ph-Ind)(NHC)(PCy₃) | One NHC ligand, one phosphine ligand, higher activity, broader substrate scope |

| Hoveyda Type | RuCl₂(=CH-2-isopropoxyphenyl)(NHC) | RuCl₂(3-Ph-Ind)(NHC)(O-chelate) | Chelating ether ligand, phosphine-free, recyclable |

The indenylidene catalysts are sometimes referred to as "third-generation" catalysts in some contexts, highlighting their chronological development after the first and second-generation Grubbs benzylidene catalysts. However, they are more accurately classified as structural variants that exist in both first and second-generation forms, depending on their ligand environment.

Historical Significance in Metathesis Chemistry

The development of this compound and related indenylidene complexes represents a significant milestone in the evolution of olefin metathesis catalysts. These catalysts have contributed substantially to the expansion of metathesis applications in organic synthesis, polymer chemistry, and materials science.

One of the most important attributes of indenylidene complexes is their enhanced thermal stability compared to benzylidene analogs. As reported in the literature: "Thermal stability investigations showed compounds incorporating a PCy₃ ligand are more thermally stable compared to their benzylidene analogues". This improved stability makes indenylidene catalysts particularly valuable for reactions requiring elevated temperatures or extended reaction times.

The historical significance of these catalysts can be appreciated in several key contexts:

Expanded scope of metathesis reactions : Indenylidene catalysts have enabled challenging transformations that were difficult with earlier catalysts, including metathesis of sterically hindered and electron-poor olefins.

Industrial applications : Their robust nature and thermal stability have facilitated larger-scale applications of metathesis chemistry in industrial settings.

Methodological advancements : The development of these catalysts has contributed to the evolution of metathesis from a specialized technique to a mainstream synthetic tool.

Mechanistic understanding : Studies of indenylidene complexes have provided important insights into the mechanisms of olefin metathesis, revealing that "there is no single mechanism for the Ru-based olefin metathesis reaction".

The catalytic applications of indenylidene complexes span a wide range of transformations, including ring-closing metathesis (RCM), cross-metathesis (CM), ring-opening metathesis polymerization (ROMP), and ring-opening cross-metathesis (ROCM). Their versatility is exemplified by their effectiveness in challenging reactions such as the formation of tetrasubstituted olefins and macrocyclic structures.

The significance of these catalysts is further underscored by their commercial availability and widespread adoption in academic and industrial settings. As noted in the literature, "Ruthenium–indenylidene complexes represent a class of robust and efficient pre-catalysts for olefin metathesis reactions", contributing to the broader impact of metathesis chemistry that was recognized with the 2005 Nobel Prize in Chemistry.

Table 3: Comparative Catalytic Performance in Ring-Closing Metathesis

| Catalyst Type | Reaction Rate (mol/L·s) | Time (h) | Turnover Number | Reference |

|---|---|---|---|---|

| Grubbs Second-Generation | 3.9 × 10⁻⁷ | 2 | 20 | |

| Dual Activity Cascade | 1.5 × 10⁻⁷ | 24 | 15 | |

| With Fresh Catalyst Addition | 1.9 × 10⁻⁷ | 24 | 8.6 |

The historical development of this compound reflects the broader evolution of ruthenium-based metathesis catalysts, which have transformed synthetic chemistry by enabling efficient carbon-carbon bond formation under mild conditions with exceptional functional group tolerance. As research continues, these catalysts will likely remain important components of the synthetic chemist's toolbox, enabling increasingly complex and challenging transformations.

Properties

IUPAC Name |

dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.C15H10.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h2*16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAFZWUWHHFWOK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H76Cl2P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250220-36-1 | |

| Record name | (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(IV) Dichloride Tetrahydrofuran Adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloro-(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and 3-phenyl-1H-inden-1-one. The reaction is carried out in a suitable solvent such as dichloromethane under an inert atmosphere . The product is then purified using column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride is primarily known for its role in metathesis reactions, particularly olefin metathesis. It can undergo various types of reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

Substitution: Ligand substitution reactions can occur, where the tricyclohexylphosphine ligands are replaced by other ligands.

Addition: The compound can participate in addition reactions with various substrates.

Common reagents used in these reactions include dichloromethane, ethyl acetate, and hexane . The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride has a wide range of applications in scientific research:

Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are important in the synthesis of polymers, pharmaceuticals, and fine chemicals.

Medicine: Research is ongoing to explore its use in medicinal chemistry for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and forming of carbon-carbon double bonds, leading to the desired metathesis products. The tricyclohexylphosphine ligands play a crucial role in stabilizing the ruthenium center and enhancing its catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Ruthenium-Based Catalysts

Structural and Molecular Comparisons

The following table summarizes key structural differences among related catalysts:

Catalytic Activity and Selectivity

Activity

- Target Compound : Exhibits moderate activity in standard metathesis reactions. The bulky PCy3 ligands limit its efficiency in sterically demanding reactions but enhance stability in air and moisture .

- NHC-Containing Catalysts (e.g., catMETium® RF1) : The presence of a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (NHC) ligand increases electron density at the Ru center, significantly boosting activity for complex transformations (e.g., macrocycle synthesis) .

- Neolyst™ M2: The 4,5-dihydroimidazol-2-ylidene ligand balances activity and selectivity, making it suitable for industrial processes requiring high turnover numbers .

Selectivity

Thermal and Environmental Stability

- Target Compound : Stable up to 80°C in solution, attributed to the indenylidene ligand’s thermal resilience .

- NHC-Based Catalysts : While more reactive, they may decompose at elevated temperatures (>100°C) due to ligand dissociation .

- Neolyst™ M2 : Retains activity under prolonged heating (e.g., ADMET polymerization at 60–80°C) due to the dihydroimidazolylidene ligand’s robustness .

Biological Activity

(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride, often referred to as Ru-PH, is a complex organometallic compound with significant implications in both synthetic chemistry and potential biological applications. This compound, characterized by its unique molecular structure, has been primarily studied for its catalytic properties in olefin metathesis reactions. However, emerging research indicates that it may also possess notable biological activities, warranting a detailed examination of its mechanisms and effects.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C51H76Cl2P2Ru |

| Molecular Weight | 923.09 g/mol |

| CAS Number | 250220-36-1 |

| IUPAC Name | dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane |

Structural Features:

The compound features a ruthenium center coordinated by two tricyclohexylphosphine ligands and a phenylindenylidene moiety, which plays a crucial role in its reactivity and potential biological interactions.

Target Pathways

The primary biological activity of Ru-PH is linked to its ability to participate in metathesis reactions. In biological contexts, this can relate to the modification of lipid membranes or the synthesis of biologically relevant compounds.

Mode of Action

The compound facilitates the ring-closing metathesis of dienes, which can lead to the formation of cyclic structures that may have therapeutic implications. The interaction with cellular targets potentially alters lipid metabolism or influences signaling pathways associated with cell proliferation and apoptosis.

Anticancer Potential

Recent studies have explored the anticancer properties of Ru-PH, particularly in relation to breast cancer cell lines. The compound has shown promise in inducing apoptosis in MDA-MB-231 cells, a model for triple-negative breast cancer. This effect appears to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.

Case Study: MDA-MB-231 Cell Line

A study demonstrated that treatment with Ru-PH resulted in:

- Increased ROS production.

- Upregulation of pro-apoptotic markers such as Caspase-3.

- Downregulation of survival signals.

Cytotoxicity and Selectivity

The cytotoxic effects of Ru-PH were compared against various cancer cell lines, revealing a selective toxicity profile that favors malignant cells over normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Summary of Key Studies

Q & A

Q. What is the standard synthesis protocol for (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride?

The synthesis involves reacting ruthenium trichloride (RuCl₃) with tricyclohexylphosphine (PCy₃) and 3-phenyl-1H-inden-1-one in dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for 24–48 hours, followed by purification via column chromatography using silica gel and a solvent gradient (e.g., hexane/ethyl acetate). The final product is isolated as a crystalline powder with ≥97% purity . Key characterization methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and oxidation state (Ru²⁺) .

Q. How does this compound function as a catalyst in olefin metathesis reactions?

The ruthenium center coordinates with alkene substrates, facilitating a [2+2] cycloaddition mechanism to redistribute double bonds. The tricyclohexylphosphine ligands enhance stability, while the phenylindenylidene moiety increases electrophilicity at the metal center, promoting substrate binding. This enables efficient ring-closing metathesis (RCM) of dienes, forming cyclic alkenes with high turnover numbers (TONs > 10,000 in some cases) . Reaction monitoring via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended to track conversion rates.

Q. What are the key applications of this catalyst in organic synthesis?

- Polymer Chemistry : Synthesis of cyclic olefin copolymers (COCs) with controlled molecular weights.

- Pharmaceuticals : Construction of macrocyclic scaffolds, such as epothilones, via RCM .

- Fine Chemicals : Selective cross-metathesis of functionalized alkenes (e.g., allyl ethers, styrenes) .

Comparative studies show superior air stability over Grubbs’ 1st-generation catalyst, making it suitable for reactions under ambient conditions .

Q. How does this catalyst compare to Grubbs’ and Hoveyda-Grubbs’ catalysts?

| Property | This Catalyst | Grubbs’ 1st Gen | Hoveyda-Grubbs |

|---|---|---|---|

| Ligand Type | Tricyclohexylphosphine | Tricyclohexylphosphine | N-Heterocyclic carbene |

| Air Stability | High | Moderate | High |

| Substrate Scope | Broad (dienes, strained alkenes) | Limited to simple alkenes | Enhanced for steric hindrance |

| Reaction Temperature | 25–40°C | 40–60°C | 25–60°C |

| The phenylindenylidene ligand in this catalyst reduces phosphine dissociation, improving longevity in polar solvents (e.g., dichloromethane, THF) . |

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize catalytic efficiency?

- Solvent Selection : Dichloromethane or toluene enhances solubility and substrate diffusion. Avoid protic solvents (e.g., methanol), which deactivate the catalyst .

- Temperature : 25–40°C balances reaction rate and catalyst decomposition. Elevated temperatures (>60°C) accelerate ligand dissociation.

- Additives : Lewis acids (e.g., MgCl₂) or ionic liquids (e.g., [BMIM][PF₆]) can stabilize the transition state, improving enantioselectivity in asymmetric metathesis .

- Substrate Ratio : A 1:1.2 alkene-to-catalyst molar ratio minimizes side reactions (e.g., homocoupling) .

Q. What analytical methods resolve discrepancies in reported oxidation states (Ru²⁺ vs. Ru⁴⁺)?

X-ray photoelectron spectroscopy (XPS) and X-ray absorption near-edge structure (XANES) are critical for confirming the Ru²⁺ oxidation state. For example, XPS binding energies of Ru 3d₅/₂ at ~280.5 eV align with Ru(II), while Ru(IV) would exhibit higher values (~282 eV) . Cyclic voltammetry (CV) can further validate redox behavior, with a characteristic Ru²⁺/Ru³⁺ oxidation peak at +0.8 V (vs. Ag/AgCl) .

Q. How do ligand modifications impact catalytic activity and selectivity?

Replacing tricyclohexylphosphine with bulkier ligands (e.g., triisopropylphosphine) reduces steric hindrance, increasing turnover frequency (TOF) but decreasing thermal stability. Computational studies (DFT) suggest that electron-donating groups on the indenylidene ligand lower the activation energy for metathesis by 5–10 kJ/mol . Experimental validation via kinetic profiling (e.g., Arrhenius plots) is recommended to correlate ligand structure with activity.

Q. What environmental factors influence catalyst stability and performance?

- Oxygen Sensitivity : While air-stable in solid form, prolonged exposure to O₂ in solution degrades activity by oxidizing the Ru center. Use of degassed solvents and inert atmospheres is advised .

- Moisture : Hydrolysis of the Ru–Cl bond occurs in aqueous media, forming inactive Ru–OH species. Anhydrous conditions (e.g., molecular sieves) mitigate this .

- Light : UV irradiation accelerates ligand dissociation. Amber glassware or darkroom conditions preserve activity during long-term reactions.

Q. How is cytotoxicity assessed for this compound in biological studies?

- Cell Viability Assays : MTT or resazurin assays on cancer cell lines (e.g., MDA-MB-231) show IC₅₀ values of ~15 μM, indicating selective toxicity .

- Mechanistic Studies : Flow cytometry detects apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe). Western blotting confirms upregulation of Caspase-3 and PARP cleavage .

- Control Experiments : Compare with normal cell lines (e.g., HEK293) to establish selectivity indices (>5-fold difference recommended).

Q. How are contradictions in catalytic performance across studies addressed?

- Reproducibility Checks : Validate substrate purity via GC-MS and catalyst integrity via ³¹P NMR.

- Data Harmonization : Use standardized metrics (e.g., TON, TOF) and report reaction conditions (solvent, temperature, stirring rate).

- Controlled Comparisons : Replicate studies with Grubbs’ catalysts under identical conditions to isolate structural effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.